Ezetimibe 3-Fluoro Impurity
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Overview
Description
Ezetimibe 3-Fluoro Impurity is a degradation product of the cholesterol absorption inhibitor, Ezetimibe. Ezetimibe is widely used to reduce cholesterol levels in patients with hypercholesterolemia. The presence of impurities, such as the 3-Fluoro Impurity, is critical to understand as they can impact the efficacy and safety of the pharmaceutical product .
Mechanism of Action
Target of Action
The primary target of Ezetimibe, the parent compound of Ezetimibe 3-Fluoro Impurity, is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . NPC1L1 plays a crucial role in promoting intestinal cholesterol uptake . By inhibiting NPC1L1, Ezetimibe reduces the absorption of cholesterol and phytosterols in the small intestine .
Mode of Action
Ezetimibe selectively inhibits the absorption of cholesterol and phytosterols by the small intestine without altering the absorption of fat-soluble vitamins and nutrients . It interferes with the intestinal uptake of cholesterol and phytosterols, thereby reducing the delivery of intestinal cholesterol to the liver .
Biochemical Pathways
Ezetimibe’s action on NPC1L1 leads to a reduction in intestinal cholesterol absorption . This results in a decrease in the delivery of intestinal cholesterol to the liver, which in turn reduces the total cholesterol, LDL-C, Apo-B, and non-HDL-C levels in the body .
Pharmacokinetics
Following oral administration, Ezetimibe is rapidly absorbed and extensively metabolized to the pharmacologically active ezetimibe-glucuronide . The pharmacokinetic profiles of Ezetimibe show that it is safe and well-tolerated .
Result of Action
The inhibition of cholesterol absorption by Ezetimibe leads to a reduction in total cholesterol, LDL-C, Apo-B, and non-HDL-C levels . This makes it an effective agent for lowering LDL-C levels and treating hypercholesterolemia .
Biochemical Analysis
Biochemical Properties
Ezetimibe 3-Fluoro Impurity, like Ezetimibe, is believed to interact with the Niemann-Pick C1-like 1 (NPC1L1) protein . This protein is a cholesterol transporter located in the apical membrane of enterocytes . By inhibiting this transporter, this compound prevents the uptake of cholesterol, thereby reducing its absorption in the small intestine .
Cellular Effects
The primary cellular effect of this compound is the reduction of cholesterol absorption in the small intestine . This can influence cell function by altering lipid metabolism and potentially impacting cell signaling pathways related to cholesterol homeostasis
Molecular Mechanism
The molecular mechanism of this compound involves binding to the NPC1L1 protein, inhibiting its function as a cholesterol transporter . This prevents the uptake of cholesterol into enterocytes, reducing its absorption and ultimately lowering cholesterol levels in the body .
Metabolic Pathways
This compound is likely involved in cholesterol metabolism due to its interaction with the NPC1L1 protein . It may affect metabolic flux or metabolite levels by reducing the amount of cholesterol absorbed in the small intestine
Transport and Distribution
This compound is likely transported and distributed within cells and tissues in a manner similar to Ezetimibe. It interacts with the NPC1L1 protein, a cholesterol transporter located in the apical membrane of enterocytes . This interaction could affect its localization or accumulation within cells.
Subcellular Localization
Given its interaction with the NPC1L1 protein, it is likely localized to the apical membrane of enterocytes where this transporter is found
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Ezetimibe 3-Fluoro Impurity involves several synthetic steps. One common method includes the use of high-performance liquid chromatography (HPLC) to isolate the impurity from the main compound. The synthetic route typically involves the reaction of Ezetimibe with fluorinating agents under controlled conditions to introduce the fluorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound follows stringent guidelines to ensure the purity and quality of the compound. The process involves large-scale synthesis using optimized reaction conditions and purification techniques such as preparative HPLC. The isolated impurity is then characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure .
Chemical Reactions Analysis
Types of Reactions: Ezetimibe 3-Fluoro Impurity undergoes various chemical reactions, including:
Oxidation: The impurity can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The fluorine atom in the impurity can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions, amines, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated compounds .
Scientific Research Applications
Ezetimibe 3-Fluoro Impurity has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation pathways of Ezetimibe.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Studied for its impact on the efficacy and safety of Ezetimibe as a pharmaceutical product.
Industry: Utilized in the quality control and impurity profiling of Ezetimibe formulations.
Comparison with Similar Compounds
Ezetimibe: The parent compound, which inhibits cholesterol absorption.
Desfluoro Ezetimibe: Another impurity lacking the fluorine atom.
Methyl Ezetimibe: A methylated impurity of Ezetimibe
Uniqueness: Ezetimibe 3-Fluoro Impurity is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to other impurities. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets .
Properties
IUPAC Name |
(3R,4S)-1-(3-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2NO3/c25-17-8-4-15(5-9-17)22(29)13-12-21-23(16-6-10-20(28)11-7-16)27(24(21)30)19-3-1-2-18(26)14-19/h1-11,14,21-23,28-29H,12-13H2/t21-,22+,23-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWZOIHXNLVZMK-XPWALMASSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(C(C2=O)CCC(C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1700622-06-5 |
Source
|
Record name | 1-(3-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone, (3R,4S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B77NRJ8FJS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.